molecular formula C11H15N5 B1482121 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2098025-40-0

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No. B1482121
M. Wt: 217.27 g/mol
InChI Key: IIBGLXOCJLRPOE-UHFFFAOYSA-N
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Description

“1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is a heterocyclic compound that contains both imidazo and pyrazole rings. It’s a key structural unit for pharmaceutical, agrochemical, and material science applications .


Synthesis Analysis

The synthesis of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” is characterized by the presence of both imidazo and pyrazole rings. The molecular formula is C10H13N3.


Chemical Reactions Analysis

The chemical reactions involving “1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide” include a Br/Mg-exchange, regioselective magnesiations and zincations with TMP-bases, followed by trapping reactions with various electrophiles .

Scientific Research Applications

Synthesis and Structural Characterization

1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is part of a broader class of compounds known for their diverse synthetic applications and potential biological activities. Novel heterocyclic compounds containing the pyrazole unit have been synthesized, exploring cyclizations and cyclocondensations to yield a variety of derivatives, including substituted pyrimidines and imidazoles, indicating the versatility of the core structure for chemical modifications (Svetlik & Liptaj, 2002).

Potential Biological Activities

Research has highlighted the synthesis and cytotoxic characterization of imidazo[1,2-b]pyrazole-7-carboxamides, showing significant in vitro cytotoxicity against various cancer cell lines. This suggests potential therapeutic applications in cancer treatment, with specific analogues demonstrating sub-micromolar activities, highlighting the importance of the structure-activity relationship (SAR) in drug development (Demjén et al., 2018).

Antimicrobial and Antifungal Activities

Efficient synthetic routes have been developed for imidazo[1,2-b]pyrazole derivatives, showing significant antimicrobial and antifungal activities. These compounds have been evaluated against a panel of pathogenic strains, with some demonstrating excellent inhibitory actions, indicating their potential as antimicrobial and antifungal agents (Prasad, Kalola, & Patel, 2018).

Antimalarial Activity

In the realm of antimalarial research, certain imidazo[1,2-b]pyrazole derivatives have exhibited excellent activity against Plasmodium falciparum strains. This highlights their potential in developing new antimalarial therapies, addressing the urgent need for novel drugs due to increasing resistance to existing treatments (Prasad, Kalola, & Patel, 2018).

properties

IUPAC Name

1-cyclopentylimidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c12-10(13)9-7-14-16-6-5-15(11(9)16)8-3-1-2-4-8/h5-8H,1-4H2,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBGLXOCJLRPOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CN3C2=C(C=N3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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